
(1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s structure features a hexahydro-1,3-methanonaphthalene core, which contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one involves several steps. One common method includes the reaction of 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbonyl chloride with a suitable alcohol derivative under controlled conditions. The reaction typically requires the use of a solvent such as tetrahydrofuran (THF) and a base like pyridine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as column chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
(1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halogens, alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
(1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the target and context .
類似化合物との比較
Similar Compounds
Dimefluthrin: A pyrethroid insecticide with a similar core structure but different functional groups.
Paricalcitol: A vitamin D analog with a related cyclohexane structure but distinct biological activity.
Uniqueness
(1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds .
特性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
(1R,9R)-10,10-dimethyltricyclo[7.1.1.02,7]undec-2(7)-en-6-one |
InChI |
InChI=1S/C13H18O/c1-13(2)8-6-10-9(11(13)7-8)4-3-5-12(10)14/h8,11H,3-7H2,1-2H3/t8-,11-/m0/s1 |
InChIキー |
PVDUWCWRVODHCI-KWQFWETISA-N |
異性体SMILES |
CC1([C@@H]2C[C@H]1C3=C(C2)C(=O)CCC3)C |
正規SMILES |
CC1(C2CC1C3=C(C2)C(=O)CCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


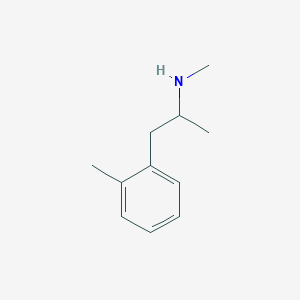
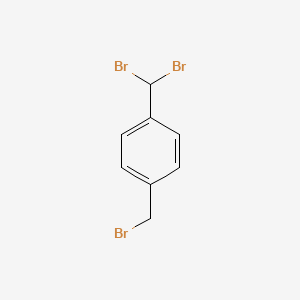

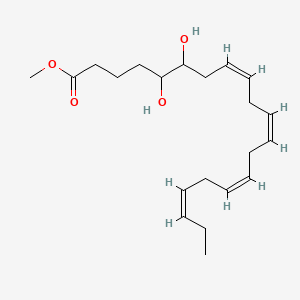
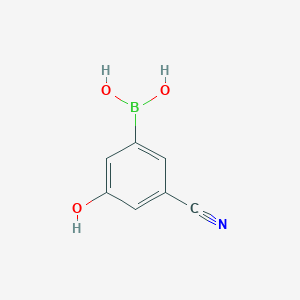
![2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B13406725.png)
![1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone](/img/structure/B13406727.png)


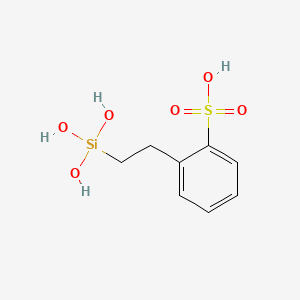
![(16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione](/img/structure/B13406756.png)

![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)

